molecular formula C15H14O4 B8205093 2-Hydroxy-4,5-dimethoxybenzophenone

2-Hydroxy-4,5-dimethoxybenzophenone

Cat. No. B8205093
M. Wt: 258.27 g/mol
InChI Key: LUIQQENNUNILQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4,5-dimethoxybenzophenone is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Pharmaceutical and Nutraceutical Applications : A study by Li Bin-dong (2005) discusses the synthesis of 2-Hydroxy-4-methoxybenzophenone using N-octyldiethanolamine borate, highlighting its potential applications in pharmaceuticals and nutraceuticals (Li Bin-dong, 2005).

  • Analytical Chemistry : 2-Amino-4,5-ethylenedioxyphenol, related to 2-Hydroxybenzophenones, has been used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, as described by H. Nohta et al. (1994) (Nohta et al., 1994).

  • Chemical Synthesis : Kurosawa et al. (1973) explored the oxidation of 2-Hydroxybenzophenones to dimeric compounds and substituted xanthones, determining structures using NMR and mass spectroscopy (Kurosawa et al., 1973).

  • Material Science : Research by C. Merritt et al. (1980) on 2-hydroxybenzophenone and its methyl methacrylate copolymer revealed short-lived transient absorption spectra, indicating potential applications in material science (Merritt et al., 1980).

  • Environmental Studies : J. Plimmer and U. I. Klingebiel (1971) investigated the riboflavin-sensitized photooxidation of 2,4-dichlorophenol, related to 2-Hydroxybenzophenones, to assess the possibility of chlorinated dioxin formation, relevant in environmental contexts (Plimmer & Klingebiel, 1971).

  • DNA and RNA Synthesis : T. Kempe et al. (1982) described the selective 2'-benzoylation of protected ribonucleosides for the synthesis of RNA and DNA mixtures, showcasing a key role in molecular biology (Kempe et al., 1982).

  • Thermodynamics and Molecular Interactions : M. Varfolomeev et al. (2010) studied the inter- and intramolecular hydrogen bonds in methoxyphenols and dimethoxybenzenes, which include 2-Hydroxy-4,5-dimethoxybenzophenone, revealing insights into their thermodynamic properties and structures (Varfolomeev et al., 2010).

properties

IUPAC Name

(2-hydroxy-4,5-dimethoxyphenyl)-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)10-6-4-3-5-7-10/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIQQENNUNILQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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